4-bromo-1-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-1H-pyrazole is a complex organic compound that features a bromine atom, a fluorophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This is achieved through a substitution reaction, where a fluorophenyl group is introduced to the cyclopropane ring.
Bromination: The final step involves the bromination of the pyrazole ring, which is typically carried out using bromine or a bromine-containing reagent under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-1-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-1-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine: Shares a similar pyrazole ring structure but differs in the substituents attached to the ring.
1-Bromo-4-fluorobenzene: Contains a bromine and fluorine atom but lacks the pyrazole and azetidine rings.
Uniqueness
4-Bromo-1-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-1H-pyrazole is unique due to its combination of a brominated pyrazole ring, a fluorophenyl group, and an azetidine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFN3O/c18-14-7-20-22(11-14)10-12-8-21(9-12)16(23)17(5-6-17)13-1-3-15(19)4-2-13/h1-4,7,11-12H,5-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTGLVMWISYESM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)CN4C=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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